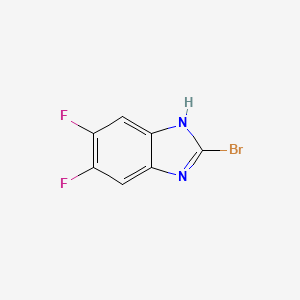

2-Bromo-5,6-difluoro-1H-benzimidazole

Descripción

Propiedades

IUPAC Name |

2-bromo-5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMLKLUWVAGQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Bromo-5,6-difluoro-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiproliferative, and antifungal properties, supported by relevant research findings and data tables.

This compound is characterized by the presence of bromine and fluorine substituents at the 2 and 5,6 positions of the benzimidazole ring. These modifications are believed to enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The introduction of bromine and fluorine atoms has been shown to enhance these activities.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Candida albicans | 15.6 |

| Escherichia coli | Not reported |

The compound demonstrated a remarkable decrease in minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating potent antibacterial activity compared to other derivatives .

Antiproliferative Activity

The antiproliferative effects of benzimidazole derivatives have been widely studied, particularly in cancer cell lines. The activity is often linked to their ability to induce apoptosis through various mechanisms.

Case Study: MDA-MB-231 Cell Line

A study evaluating various benzimidazole derivatives found that compounds similar to this compound exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line.

Table 2: Antiproliferative Activity against MDA-MB-231

| Compound | IC50 (µM) |

|---|---|

| 2-Bromo-5,6-difluoro | 16.38 |

| Camptothecin | 0.41 |

The IC50 value for this compound was recorded at 16.38 µM, indicating a strong potential for further development as an anticancer agent .

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets such as DNA gyrase and tubulin. The presence of halogen atoms enhances these interactions by improving binding affinity.

Apoptosis Induction

The mechanism by which these compounds induce apoptosis involves disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors like cytochrome c into the cytosol, leading to caspase activation .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that 2-bromo-5,6-difluoro-1H-benzimidazole exhibits significant antiviral properties. It has been shown to inhibit the replication of human cytomegalovirus by interfering with viral DNA synthesis. The compound selectively targets viral DNA polymerase, preventing the cleavage and packaging of high-molecular-weight DNA, which is crucial for viral replication .

Antibacterial Properties

The compound also demonstrates notable antibacterial activity. Studies have shown that derivatives of benzimidazole structures can effectively target essential proteins involved in bacterial cell division and metabolism. Specifically, the introduction of a bromine atom into the benzimidazole core significantly enhances antimicrobial activity against various strains, including Staphylococcus aureus and Candida albicans .

Case Study: Antiviral Efficacy

A study demonstrated that this compound effectively inhibited human cytomegalovirus replication in vitro. The compound was tested against various concentrations, showing a dose-dependent response with significant reductions in viral load compared to untreated controls.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a marked increase in activity against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values significantly lower than those observed for other benzimidazole derivatives .

Comparative Analysis with Related Compounds

| Compound Name | Antiviral Activity | Antibacterial Activity | MIC (µg/mL) against S. aureus |

|---|---|---|---|

| This compound | Yes | Yes | 0.98 |

| 5-Fluoro-1H-benzimidazole | Moderate | Moderate | 31.1 |

| 2-Chloro-5-nitro-1H-benzimidazole | Low | Low | 62.5 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzimidazoles

5-Bromo-6-fluoro-1H-benzo[d]imidazole (C₇H₄BrFN₂)

- Substituents : Bromine at position 5, fluorine at position 6.

- Molecular Weight : 229.02 g/mol (CAS: 1008360-84-6) .

- Key Differences : The bromine and fluorine positions are reversed compared to the target compound, leading to distinct electronic and steric effects. This positional isomerism may alter binding affinities in biological systems or catalytic applications.

2-Bromo-5,6-dichloro-1H-benzimidazole (C₇H₃BrCl₂N₂)

- Substituents : Bromine at position 2, chlorine at positions 5 and 6.

- Molecular Weight : 265.92 g/mol (CAS: 142356-40-9) .

- Key Differences : Chlorine atoms replace fluorine, increasing molecular weight and polarizability. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter metabolic stability in drug design.

5,6-Dibromo-2-chloro-1H-benzimidazole (C₇H₃Br₂ClN₂)

Functionalized Benzimidazoles with Heterocyclic Substituents

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole (C₁₈H₁₃Br₃N₂S₂)

- Substituents : Brominated thiophene groups at positions 2 and 1, methyl groups at 5 and 6.

- Molecular Weight : 561.15 g/mol .

- Key Differences : The thiophene rings introduce sulfur atoms and π-conjugated systems, enabling applications in optoelectronics. The bulky substituents reduce solubility in polar solvents but enhance stability in organic matrices.

2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)-1H-benzimidazole (C₁₈H₁₇BrCl₂N₂O₇)

- Substituents: Ribofuranosyl group at position 1, acetylated sugar moiety.

- Molecular Weight : 524.15 g/mol (CAS: 176161-18-5) .

- Key Differences : The ribose moiety transforms the compound into a nucleoside analog, broadening its utility in antiviral or anticancer research. The acetyl groups enhance stability during synthesis but require deprotection for biological activity.

Aryl-Substituted Benzimidazoles

5-Bromo-2-phenyl-1H-benzimidazole (C₁₃H₉BrN₂)

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Features | Applications |

|---|---|---|---|---|---|

| 2-Bromo-5,6-difluoro-1H-benzimidazole | C₇H₃BrF₂N₂ | 242.01 | Br (2), F (5,6) | High electronegativity, small size | Pharmaceutical intermediates |

| 5-Bromo-6-fluoro-1H-benzimidazole | C₇H₄BrFN₂ | 229.02 | Br (5), F (6) | Positional isomerism | Catalysis, material science |

| 2-Bromo-5,6-dichloro-1H-benzimidazole | C₇H₃BrCl₂N₂ | 265.92 | Br (2), Cl (5,6) | Increased lipophilicity | Cross-coupling reactions |

| 5,6-Dibromo-2-chloro-1H-benzimidazole | C₇H₃Br₂ClN₂ | 349.29 | Br (5,6), Cl (2) | High steric bulk | Organic synthesis |

| 4-Bromo-2-(5-bromothiophen-2-yl)-... | C₁₈H₁₃Br₃N₂S₂ | 561.15 | Br (4, thiophene), S-heterocycle | Optoelectronic properties | Materials chemistry |

| 2-Bromo-5,6-dichloro-1-(ribosyl)... | C₁₈H₁₇BrCl₂N₂O₇ | 524.15 | Ribose moiety, Cl/Br | Nucleoside analog | Antiviral research |

| 5-Bromo-2-phenyl-1H-benzimidazole | C₁₃H₉BrN₂ | 271.13 | Phenyl group, Br (5) | Enhanced lipophilicity | Drug design, receptor studies |

Métodos De Preparación

Step 1: Cyclization to Benzimidazol-2-one

- The cyclization of 5,6-difluoro-o-phenylenediamine with carbonyl diimidazole leads to the formation of 5,6-difluorobenzimidazol-2-one.

- This reaction typically proceeds under mild heating conditions and in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Step 2: Bromination at the 2-Position

- The 5,6-difluorobenzimidazol-2-one intermediate is then treated with phosphorus oxybromide.

- This reagent selectively brominates the 2-position of the benzimidazole ring, yielding 2-bromo-5,6-difluoro-1H-benzimidazole.

- The reaction conditions usually involve refluxing in a suitable solvent, with careful control of temperature to avoid over-bromination or decomposition.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | 5,6-difluoro-o-phenylenediamine + carbonyl diimidazole; solvent: DMF/THF; heat | Efficient ring closure to benzimidazol-2-one |

| Bromination | Phosphorus oxybromide; reflux; solvent: POBr3 or inert solvent | Selective 2-position bromination; temperature control critical |

| Purification | Recrystallization or chromatography | Ensures high purity of final compound |

Research Findings and Variations

- The use of phosphorus oxybromide is a well-documented method for introducing bromine at the 2-position of benzimidazole derivatives, including halogenated variants such as 2-bromo-5,6-dichlorobenzimidazole, which is structurally analogous and provides insight into the fluorinated derivative preparation.

- Cyclization with carbonyl diimidazole is preferred over other cyclizing agents due to milder conditions and higher yields.

- The presence of fluorine atoms at positions 5 and 6 influences the electronic properties of the intermediate and final compound, potentially affecting reaction rates and selectivity.

- Alternative methods, such as direct bromination of preformed benzimidazole rings or use of other brominating agents, have been explored but generally show lower selectivity or yield.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Advantages | Challenges |

|---|---|---|---|

| Starting material prep | Synthesis or procurement of 5,6-difluoro-o-phenylenediamine | Readily available or synthetically accessible | Fluorination steps may require specialized reagents |

| Cyclization | Reaction with carbonyl diimidazole | Mild conditions, good yields | Requires careful control of reaction parameters |

| Bromination | Treatment with phosphorus oxybromide | Selective bromination at 2-position | Sensitive to reaction time and temperature |

| Purification | Recrystallization/chromatography | High purity product | Removal of residual phosphorus compounds |

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5,6-difluoro-1H-benzimidazole and its derivatives?

The synthesis typically involves alkylation or condensation reactions. For example, 5,6-dichloro-2-substituted benzimidazoles can be alkylated with substituted benzyl halides or bromoethylbenzene under reflux conditions in acetonitrile. Purification is achieved via column chromatography using gradients like ethyl acetate/hexane . For ribofuranosyl derivatives, condensation with 1,2,3,5-tetra-O-acetyl-L-ribofuranose in acetonitrile yields acetyl-protected intermediates, which are deprotected using amines like isopropylamine .

Q. How can the structural integrity of this compound derivatives be validated experimentally?

Structural characterization employs:

- NMR spectroscopy : and NMR to confirm substitution patterns and purity.

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART X2S diffractometer) with SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and crystal packing .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Antiviral activity : Cytopathic effect (CPE) reduction assays against herpesviruses (HCMV, HSV-1) and HIV-1 in human fibroblast or T-cell lines, comparing IC values to cytotoxicity (CC) in uninfected cells .

- Cytotoxicity : MTT or XTT assays to determine selectivity indices (SI = CC/IC) .

Advanced Research Questions

Q. How do substituent variations at the 2-position influence antiviral activity?

Structure-activity relationship (SAR) studies reveal that halogen substituents (Br, Cl) at the 2-position enhance antiviral potency. For instance, 2-bromo derivatives show improved selectivity against HIV compared to non-halogenated analogues, likely due to increased electrophilicity and binding affinity to viral targets. However, bulky groups (e.g., trifluoromethyl) may reduce activity due to steric hindrance .

Q. What mechanistic insights explain the antiviral activity of this compound derivatives?

Unlike nucleoside analogues, these compounds do not inhibit reverse transcriptase. Instead, they may target viral terminase enzymes (e.g., HCMV pUL56) or disrupt viral DNA packaging. For HIV, activity against drug-resistant strains suggests a novel mechanism distinct from protease or integrase inhibition .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

Conflicting activity data (e.g., inactivity against HSV-1 but potency against HCMV) may arise from structural variations in viral targets. X-ray structures of compound-enzyme complexes (e.g., HCMV terminase) can identify binding motifs, while DFT calculations (B3LYP/6-31G*) optimize electron density maps to correlate substituent effects with bioactivity .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure benzimidazole derivatives?

- Chiral chromatography : Use of cellulose-based columns for enantiomer separation.

- Asymmetric catalysis : Palladium-catalyzed coupling to install stereospecific substituents.

- Crystallization-induced dynamic resolution (CIDR) : Enhances enantiopurity during recrystallization .

Q. How should researchers address contradictory cytotoxicity and efficacy data in preclinical studies?

- Dose-response profiling : Validate IC values across multiple cell lines (e.g., Vero vs. HEL cells) to rule out cell-type-specific toxicity.

- Metabolic stability assays : Assess liver microsome degradation to differentiate intrinsic toxicity from metabolite effects.

- Comparative SAR : Test halogenated vs. non-halogenated analogues to isolate substituent-specific toxicity .

Methodological Best Practices

- Crystallographic refinement : Use SHELXL with twin refinement for high-Z' structures or twinned crystals .

- Antiviral assay controls : Include ganciclovir (HCMV) and zidovudine (HIV) as positive controls to benchmark activity .

- Synthetic scalability : Optimize microwave-assisted reactions to reduce reaction times and improve yields for gram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.